molecular formula C26H26N4O2S B2371175 N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243024-24-9

N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2371175
CAS RN: 1243024-24-9
M. Wt: 458.58
InChI Key: WICKLBKCQDDGCR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis and evaluation of N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide derivatives for their potential anticancer activities. These compounds exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their usefulness as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017). Additionally, other derivatives have been designed and synthesized as potent Mycobacterium tuberculosis GyrB inhibitors, showing promise against tuberculosis, which can be related to their potential indirect anticancer activity due to their role in infectious disease management (V. U. Jeankumar et al., 2013).

Antimicrobial Activity

Research has also explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain precursors for their antimicrobial and analgesic properties. These studies provide evidence of the broad spectrum of biological activities these compounds possess, including significant antimicrobial effects (A. Abu‐Hashem et al., 2020).

Pharmacological Evaluation

The preclinical pharmacology and pharmacokinetics of related compounds, such as GluN2B-selective N-methyl-D-aspartate receptor antagonists, have been characterized. These studies aimed to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials for disorders such as major depressive disorder (R. Garner et al., 2015).

Antineoplastic Applications

The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has been studied to identify the main metabolic pathways in humans after oral administration. These findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of such compounds (Aishen Gong et al., 2010).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-17-9-11-18(12-10-17)14-27-24(31)20-8-5-13-30(15-20)26-28-22-21(19-6-3-2-4-7-19)16-33-23(22)25(32)29-26/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKLBKCQDDGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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